molecular formula C20H17N3O B12938821 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-53-7

8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B12938821
CAS No.: 823806-53-7
M. Wt: 315.4 g/mol
InChI Key: PVZQCLWNEOEXFM-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with benzyl bromide under basic conditions, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound is known to interact with pathways involving mitogen-activated protein kinases (MAPKs) and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

CAS No.

823806-53-7

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17N3O/c1-3-8-16(9-4-1)15-24-18-12-7-13-23-19(14-21-20(18)23)22-17-10-5-2-6-11-17/h1-14,22H,15H2

InChI Key

PVZQCLWNEOEXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3NC4=CC=CC=C4

Origin of Product

United States

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